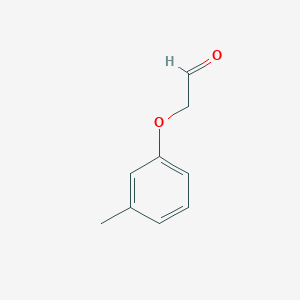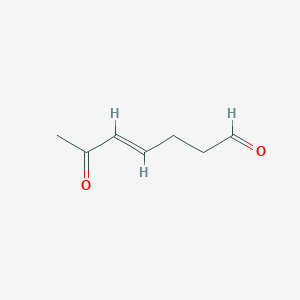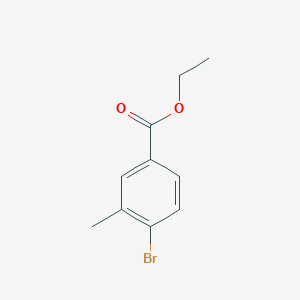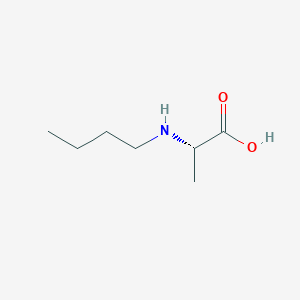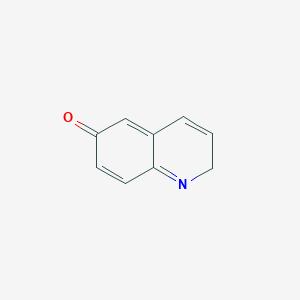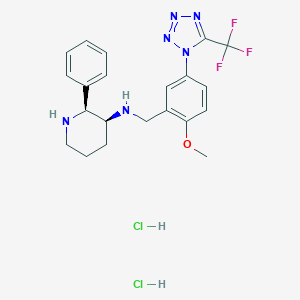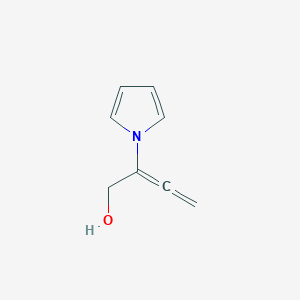
1H-Pyrrole-1-ethanol,beta-ethenylidene-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Ethenylidene-1H-pyrrole-1-ethanol: is a chemical compound with the molecular formula C8H9NO and a molecular weight of 135.16316 g/mol . It is characterized by the presence of a pyrrole ring, an ethenylidene group, and an ethanol group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of beta-Ethenylidene-1H-pyrrole-1-ethanol typically involves the reaction of pyrrole derivatives with appropriate reagents to introduce the ethenylidene and ethanol groups. Specific reaction conditions, such as temperature, pressure, and catalysts, may vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production methods for beta-Ethenylidene-1H-pyrrole-1-ethanol often involve large-scale chemical reactions using optimized conditions to maximize efficiency and minimize costs. These methods may include continuous flow reactors, high-pressure reactors, and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Beta-Ethenylidene-1H-pyrrole-1-ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the ethenylidene group to an ethyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce ethyl-substituted derivatives .
Aplicaciones Científicas De Investigación
Beta-Ethenylidene-1H-pyrrole-1-ethanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of beta-Ethenylidene-1H-pyrrole-1-ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can result in various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrrole-1-ethanol: Lacks the ethenylidene group, resulting in different chemical properties.
Beta-Ethenylidene-1H-pyrrole: Lacks the ethanol group, affecting its solubility and reactivity.
Uniqueness
Beta-Ethenylidene-1H-pyrrole-1-ethanol is unique due to the presence of both the ethenylidene and ethanol groups, which confer distinct chemical and physical properties. These properties make it valuable for various applications in scientific research and industry .
Propiedades
Número CAS |
175352-02-0 |
|---|---|
Fórmula molecular |
C8H9NO |
Peso molecular |
135.16 g/mol |
InChI |
InChI=1S/C8H9NO/c1-2-8(7-10)9-5-3-4-6-9/h3-6,10H,1,7H2 |
Clave InChI |
JDMLVYKFRJMIPS-UHFFFAOYSA-N |
SMILES |
C=C=C(CO)N1C=CC=C1 |
SMILES canónico |
C=C=C(CO)N1C=CC=C1 |
Sinónimos |
1H-Pyrrole-1-ethanol,beta-ethenylidene-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


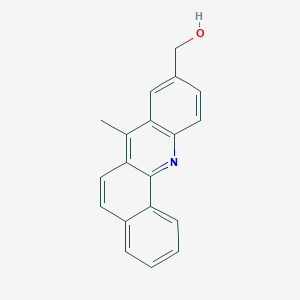
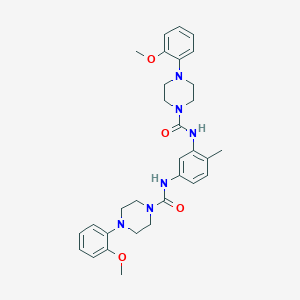
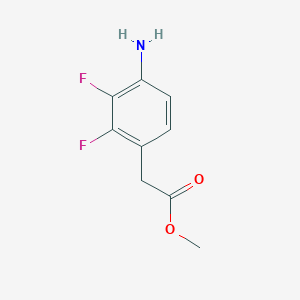
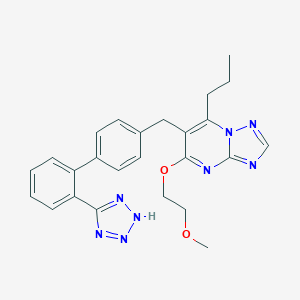
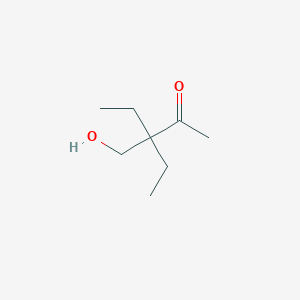
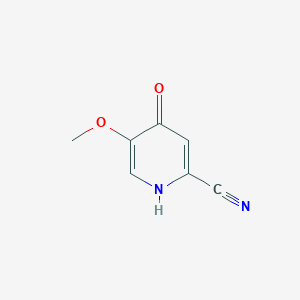
![Bicyclo[1.1.0]butanone, 1,3-bis(1-methylethyl)-(9CI)](/img/structure/B64630.png)
